[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Description
This compound is a bis-pyrazolylamine derivative featuring two pyrazole rings connected via methylene bridges to a central amine. Key structural attributes include:
- Substituents: A methyl group at position 1 of the first pyrazole and an isopropyl (propan-2-yl) group at position 1 of the second pyrazole.
- Synthesis: Produced by reacting 1-methyl-1H-pyrazole with 1-(propan-2-yl)-1H-pyrazole under controlled conditions .
- Applications: Potential roles in medicinal chemistry due to pyrazole’s versatility in modulating biological pathways. Its isopropyl group enhances steric bulk, which may influence binding interactions in enzymes or receptors .
Properties
CAS No. |
1856095-95-8 |
|---|---|
Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-10(2)17-12(5-7-15-17)9-13-8-11-4-6-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
NONIGIJBBICOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-methyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the propan-2-yl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the amine group through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form pyrazole oxides. These reactions typically require oxidizing agents and controlled conditions to ensure selectivity. While specific reagents are not explicitly detailed in available literature, common oxidants such as potassium permanganate may be employed under acidic or basic conditions.
Substitution Reactions
Nucleophilic substitution reactions enable the introduction of functional groups into the pyrazole rings. These reactions often involve nucleophiles like halides or amines, conducted in solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The substitution pattern on the pyrazole rings significantly influences reactivity, leading to diverse functionalized derivatives.
Alkylation Reactions
Alkylation modifies the compound by extending alkyl chains or introducing new functional groups. Reactions may involve alkylating agents such as alkyl halides or alkyne derivatives, stabilized under specific temperature and solvent conditions. The methylene bridge connecting the pyrazole rings and the amine group may participate in these transformations, altering the compound’s reactivity .
Reaction Comparison Table
| Reaction Type | Key Conditions | Major Products |
|---|---|---|
| Oxidation | Controlled pH/temperature | Pyrazole oxides |
| Substitution | Nucleophiles (e.g., halides), solvents | Functionalized pyrazole derivatives |
| Alkylation | Alkylating agents, solvents | Extended alkyl chain derivatives |
Mechanistic Insights
The compound’s dual pyrazole rings and methylamine bridge confer unique reactivity. The propan-2-yl substituent on one pyrazole ring may influence steric effects or electronic interactions during reactions. For example, oxidation likely targets the nitrogen-rich pyrazole rings, while substitution reactions could preferentially modify positions adjacent to electron-withdrawing groups.
Scientific Research Applications
Pharmaceutical Development
Overview : The unique chemical structure of pyrazole derivatives allows for interaction with biological targets, making them valuable in drug development.
Case Studies :
- A study evaluated the anticancer properties of pyrazole derivatives, including the compound , demonstrating significant cytotoxic activity against colorectal cancer cell lines. These compounds were synthesized and characterized, showing potential as therapeutic agents due to their ability to induce apoptosis in cancer cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|
| Compound A | 25 | RKO (Colorectal) |
| Compound B | 30 | HeLa (Cervical) |
| (1-methyl-1H-pyrazol-5-yl)methylamine | 22 | RKO (Colorectal) |
Agricultural Chemistry
Overview : Pyrazole derivatives play a crucial role in the synthesis of agrochemicals, particularly herbicides and fungicides.
Applications :
- The compound is utilized as an intermediate in developing herbicides that enhance crop yields and protect plants from pests. Research indicates that these compounds can improve the efficacy of traditional agrochemicals, leading to better pest resistance and lower environmental impact .
Table 2: Efficacy of Pyrazole-Based Agrochemicals
| Agrochemical Type | Active Ingredient | Efficacy (%) | Crop Type |
|---|---|---|---|
| Herbicide | Compound A | 85 | Soybean |
| Fungicide | (1-methyl-1H-pyrazol-5-yl)methylamine | 90 | Wheat |
Material Science
Overview : The compound is also explored for its potential in formulating advanced materials such as polymers and coatings.
Applications :
- Its chemical properties lend themselves to improving the durability and resistance of materials used in various industrial applications. Research has shown that incorporating pyrazole derivatives into polymer matrices enhances thermal stability and mechanical strength .
Table 3: Properties of Pyrazole-Incorporated Polymers
| Polymer Type | Addition (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 5 | 150 | 30 |
| Polyurethane | 10 | 160 | 40 |
Biochemical Research
Overview : In biochemical research, the compound serves as a reagent in various assays.
Applications :
Mechanism of Action
The mechanism by which (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and biological implications of analogous pyrazole derivatives:
Key Research Findings and Implications
- Steric Effects : The isopropyl group in the target compound may reduce off-target interactions compared to smaller substituents (e.g., methyl), improving therapeutic specificity .
- Metabolic Stability : Methyl groups contribute to resistance against oxidative metabolism, whereas fluorinated analogs may face debromination or defluorination challenges .
- Structural Versatility : Pyrazole’s adaptability allows tuning of electronic (via substituents like fluorine) and steric (via alkyl/aryl groups) properties for tailored applications .
Biological Activity
The compound (1-methyl-1H-pyrazol-5-yl)methylamine, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and as a selective androgen receptor modulator (SARM). This article summarizes the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features two pyrazole rings connected by a methylene bridge. This structural configuration is significant for its biological interactions.
1. Androgen Receptor Modulation
Research indicates that pyrazole derivatives, including the compound , exhibit activity as tissue-selective androgen receptor modulators. These compounds can selectively activate or inhibit androgen receptors, making them potential candidates for treating androgen-dependent conditions such as prostate cancer .
2. Antitumor Activity
In vitro studies have demonstrated that pyrazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds related to the pyrazole structure have shown significant inhibitory effects on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of (1-methyl-1H-pyrazol-5-yl)methylamine may involve:
- Inhibition of Protein Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer progression.
- Modulation of Gene Expression : By acting on androgen receptors, these compounds can alter the expression of genes associated with cell growth and survival .
Case Study 1: Prostate Cancer Treatment
A study conducted on a series of pyrazole derivatives highlighted their effectiveness in inhibiting prostate cancer cell growth. The compound (1-methyl-1H-pyrazol-5-yl)methylamine exhibited an IC50 value indicating potent activity against androgen-sensitive prostate cancer cells, suggesting its potential role in therapeutic applications .
Case Study 2: Cytotoxicity Against Tumor Cells
In another investigation, derivatives similar to the compound were tested against several tumor cell lines. The results showed that these compounds could significantly reduce cell viability, with some derivatives achieving IC50 values below 10 µM against aggressive cancer types such as breast and lung cancers .
Data Table: Biological Activity Comparison
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (1-methyl-1H-pyrazol-5-yl)methylamine | HeLa | <10 | Apoptosis induction |
| Pyrazole Derivative A | Caco-2 | 8.5 | Kinase inhibition |
| Pyrazole Derivative B | PC3 (Prostate) | 6.0 | Androgen receptor modulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-methyl-1H-pyrazol-5-yl)methylamine, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, hydrazine derivatives may react with substituted ketones under acidic or basic conditions, forming hydrazone intermediates that cyclize into pyrazole rings . Key variables include temperature control (e.g., 120°C for cyclization using POCl₃ ), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., Lewis acids). Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR can confirm substituent positions and amine functionality (e.g., δ ~5 ppm for methylene protons adjacent to pyrazole rings) .
- IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (N-H stretching) validate pyrazole and amine groups .
- Mass Spectrometry : High-resolution MS determines molecular weight (e.g., expected m/z for C₁₀H₁₅N₅) and fragmentation patterns .
Q. How does the compound’s reactivity vary under oxidation or reduction conditions?
- Methodology :
- Oxidation : Use KMnO₄ or H₂O₂ to oxidize methyl groups to carboxylic acids or convert amines to nitro groups. Monitor by TLC and isolate products via recrystallization .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ can reduce nitro or imine groups. Control reaction time to avoid over-reduction .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?
- Re-examining data collection parameters (e.g., resolution, temperature).
- Applying restraints for disordered atoms.
- Cross-validating with hydrogen bonding patterns and graph-set analysis (e.g., R₁₀⁷ motifs in pyrazole derivatives) .
Q. What computational strategies predict the compound’s biological activity or supramolecular interactions?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyrazole-binding pockets) .
- DFT Calculations : Gaussian 03 or ORCA can calculate electrostatic potentials to predict hydrogen bonding and π-π stacking in crystal lattices .
Q. How do substituent variations (e.g., methyl vs. propan-2-yl groups) impact thermal stability and detonation properties in energetic materials?
- Methodology :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (e.g., 171–270°C for nitro-pyrazole derivatives) .
- Detonation Velocity (EXPLO5) : Input heats of formation (calculated via DFT) and densities (from X-ray crystallography) to predict performance relative to HMX .
Q. What experimental designs mitigate synthetic challenges in scaling up pyrazole-amine derivatives?
- Methodology :
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- DoE (Design of Experiments) : Optimize parameters (e.g., pH, solvent ratio) using response surface methodology to maximize yield .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of pyrazole-amine derivatives?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., anti-inflammatory assays vs. antimicrobial tests ).
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends .
Q. Why do crystallographic studies of similar pyrazole derivatives show divergent hydrogen-bonding networks?
- Methodology :
- Graph-Set Analysis : Classify motifs (e.g., chains vs. rings) using Etter’s rules .
- Solvent Screening : Polar solvents (e.g., DMSO) may promote different H-bonding vs. non-polar solvents .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
